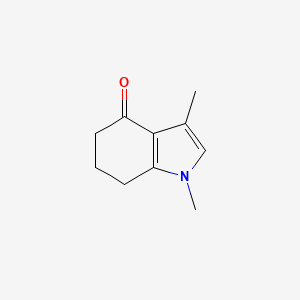

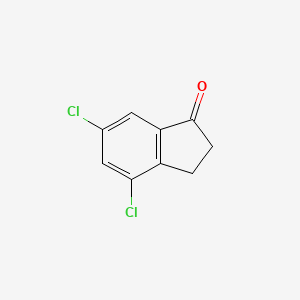

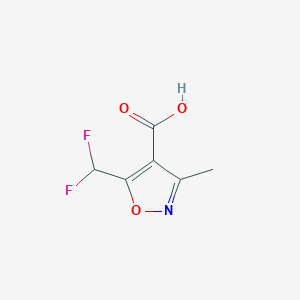

1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

説明

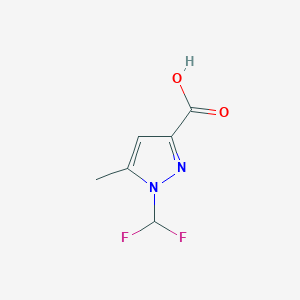

1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a derivative of 1,5,6,7-tetrahydro-4H-indol-4-one . These compounds are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

Synthesis Analysis

The synthesis of such molecules can be achieved through three main synthetic approaches . These include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents . The latter domino reaction runs under microwave irradiation and leads to the functionalization of position 7 of the indole ring system .Molecular Structure Analysis

The molecular formula of this compound is C10H13NO . The structure includes a cyclohexene moiety and an indole derivative .Chemical Reactions Analysis

The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4H-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures . Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions .科学的研究の応用

Chemical Structure Analysis

- Structural Characterization : The compound has been involved in studies for structural determination. For example, Noland et al. (1996) conducted research to determine the structures of compounds obtained from the acid-catalyzed condensation of indole with acetone, which includes 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one (Noland et al., 1996).

Crystallography and Polymorphism

- Polymorphic Forms : Choudhury et al. (2006) elucidated centric and non-centric polymorphic pairs of a biologically active indole derivative, highlighting the role of C-H⋯O hydrogen bonding and C-H⋯π interactions in distinct packing features (Choudhury et al., 2006).

Computational Chemistry

- Tautomerism Studies : Medina et al. (2006) performed computational studies on tautomeric forms of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, establishing the most stable tautomers, which aligns with experimental data (Medina et al., 2006).

Synthesis and Organic Chemistry

- Synthesis of Pyrrole Derivatives : Maity and Pramanik (2013) synthesized a series of fused pyrrole derivatives from 1,2-diaryl-7-hydroxy-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ones, highlighting the use of this compound in complex organic syntheses (Maity & Pramanik, 2013).

Molecular Interaction Studies

- Intermolecular Interactions : Choudhury et al. (2004) investigated the intermolecular interactions in substituted 4-ketotetrahydroindoles, contributing to understanding the stabilization of structures through C-H⋯O and C-H⋯π interactions (Choudhury et al., 2004).

Catalysis and Reaction Mechanisms

- Platinum-Catalyzed Cyclization : Liu et al. (2004) explored the platinum-catalyzed intramolecular alkylation of indoles with unactivated olefins, contributing to organic synthesis methods and catalysis research (Liu et al., 2004).

Stereochemistry and Enantioselective Synthesis

- Enantioselective Synthesis : Caliskan and Ersez (2015) achieved the enantioselective synthesis of optically active indole derivatives, demonstrating the compound's utility in chiral synthesis processes (Caliskan & Ersez, 2015).

作用機序

Target of Action

It’s known that similar compounds, such as tetrahydroindole derivatives, have been used in the treatment of schizophrenia, as selective inhibitors of sirt2 sirtuins, gaba receptor agonists, and inhibitors of platelet aggregation .

Mode of Action

The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes .

特性

IUPAC Name |

1,3-dimethyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGYEXNYVFNDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=O)CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497218 | |

| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14006-84-9 | |

| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)

![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)